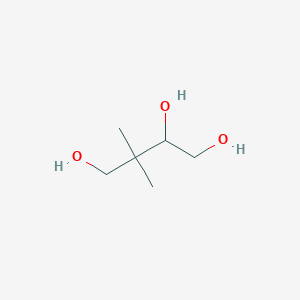
3,3-二甲基丁烷-1,2,4-三醇
描述
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions that can include Michael addition, cyclization, and oxidation. For instance, the synthesis of 1,3-dimethyl-5-(2-phenyl-4H-chromen-4-ylidene)pyrimidine-2,4,6(1H,3H,5H)-triones is achieved through such a process, utilizing catalysts like amberlyst-15 and conditions such as refluxing toluene . Although this does not directly describe the synthesis of 3,3-Dimethylbutane-1,2,4-triol, it suggests that similar catalytic and solvent-based methods could potentially be applied to synthesize related compounds.
Molecular Structure Analysis
The molecular structure of organic compounds can be complex, with the possibility of free rotation around certain bonds, as seen in the synthesized pyrimidine derivatives . This characteristic could also be relevant to the structure of 3,3-Dimethylbutane-1,2,4-triol, which may exhibit similar rotational freedom in its molecular structure. Additionally, the unique structures of polyquinane derivatives, as mentioned in the synthesis of tricyclo and tetracyclo derivatives, highlight the intricate nature of carbon-based molecular frameworks .
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups and molecular strain. For example, the retro-Claisen reaction observed in certain polyquinane derivatives is a result of the steric accessibility and strain energy of the β-diketone functionality . While 3,3-Dimethylbutane-1,2,4-triol is not specifically mentioned, it can be inferred that its reactivity would be influenced by the steric effects and electronic properties of its functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of polymers derived from dienes, such as 2,3-Dimethylbutadiene, are affected by the arrangement of monomeric units and the polymerization conditions . The temperature-dependent content of 1,2- and 1,4-units in the polymer and the resulting properties, such as NMR chemical shifts, provide insight into how the structure of a compound like 3,3-Dimethylbutane-1,2,4-triol could influence its physical and chemical properties. Although the papers do not directly address the properties of 3,3-Dimethylbutane-1,2,4-triol, they suggest that factors like temperature and solvent can significantly impact the properties of similar compounds.
科学研究应用
塑性晶体相中的动力学
3,3-二甲基丁烷-1,2,4-三醇及其同分异构体展现出复杂的固态多形性,包括塑性晶体相。利用快速场循环1H核磁共振弛豫法研究这些相,可以深入了解这些相中的分子动力学,如内部运动、分子重新取向和自扩散 (Carignani et al., 2018)。
催化氢解反应
对相关化合物(如2,3-二甲基丁烷)在各种催化剂(包括钌和镍)上的氢解反应进行研究,揭示了化学反应和催化剂选择性的见解。这些研究有助于理解烃类中碳-碳键断裂的基本机制 (Machiels, 1979)。
化学合成和重排
在化学合成中,3,3-二甲基丁烷-1,2,4-三醇衍生物被用作中间体。例如,铁(II)介导的1,2,4-三氧杂环戊烷重排为单酯,涉及到3,3-二甲基丁烷-1,2,4-三醇衍生物,表明其在合成有机化学中的作用 (Bloodworth & Shah, 1995)。
相变研究
对类似2,3-二甲基丁烷的化合物在晶体和玻璃晶体状态下的相变研究提供了重要的热力学性质和相变数据。这项研究对于理解类似有机化合物在不同温度条件下的物理行为具有重要意义 (Adachi et al., 1971)。
辐解研究
研究类似于3,3-二甲基丁烷-1,2,4-三醇结构的2,3-二甲基丁烷等支链烃类化合物的γ辐解,以了解其碎裂模式和自由基重组过程。这项研究在辐射化学领域具有重要意义 (Castello et al., 1974)。
光谱应用
利用光谱技术(如傅里叶变换红外光谱)研究类似化合物的催化反应,可以深入了解催化过程中的反应机制以及反应物和产物的性质 (Li et al., 2003)。
动力学和分解
对相关化合物(如2,3-环氧-2,3-二甲基丁烷)的热分解动力学提供了有价值的信息,可应用于理解类似有机化合物在热应力下的行为,包括反应机制、速率常数和产物分布 (Flowers et al., 1970)。
属性
IUPAC Name |
3,3-dimethylbutane-1,2,4-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3/c1-6(2,4-8)5(9)3-7/h5,7-9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTKQIPAACOOGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00935904 | |
| Record name | 3,3-Dimethylbutane-1,2,4-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00935904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethylbutane-1,2,4-triol | |
CAS RN |
15833-80-4 | |
| Record name | 3,3-Dimethyl-1,2,4-butanetriol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15833-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Dimethylbutane-1,2,4-triol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015833804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3-Dimethylbutane-1,2,4-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00935904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-dimethylbutane-1,2,4-triol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.291 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




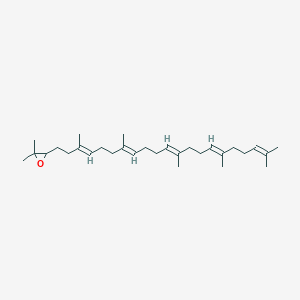
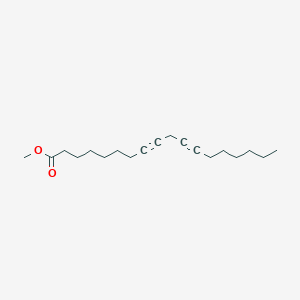
![[(Octadecyloxy)methyl]oxirane](/img/structure/B107259.png)
![2-[(2,4-Dinitrophenyl)amino]-4-(methylsulfonyl)butanoic acid](/img/structure/B107261.png)
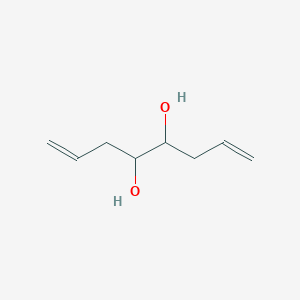
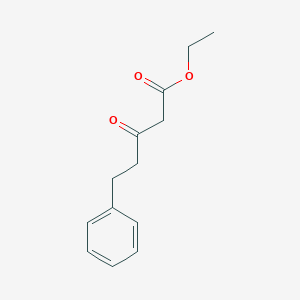
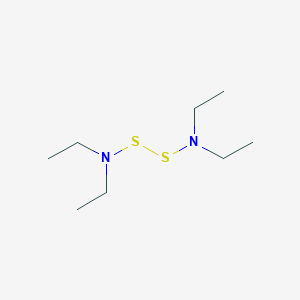

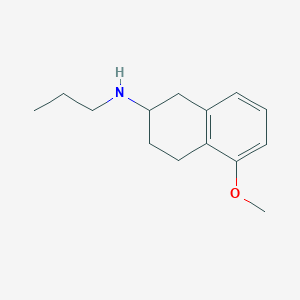

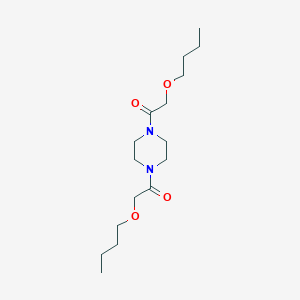
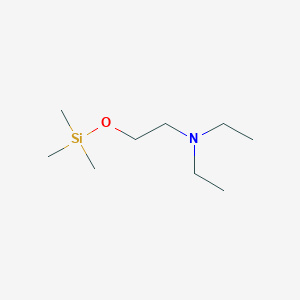
![3-[(Methylamino)carbonyl]-5-nitrobenzoic acid](/img/structure/B107300.png)